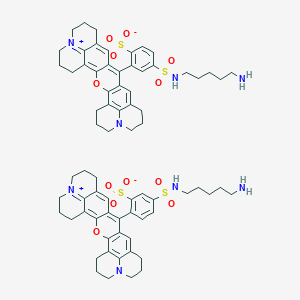
Sulforhodamine 101 cadaverine
概要
説明
Sulforhodamine 101 cadaverine is a fluorescent transglutamase substrate containing cadaverine . It is used to enhance the reaction of the transglutamase enzyme, where certain glutamine residues can be replaced with an aliphatic amine to form a labeled glutamine amide .
Molecular Structure Analysis
The empirical formula of Sulforhodamine 101 cadaverine is C36H42N4O6S2 . Its molecular weight is 690.87 .Chemical Reactions Analysis
Sulforhodamine 101 cadaverine is a fluorescent transglutamase substrate containing cadaverine . It enhances the reaction of the transglutamase enzyme, where certain glutamine residues can be replaced with an aliphatic amine to form a labeled glutamine amide .科学的研究の応用
Astrocyte Identification and Brain Structure Analysis
Sulforhodamine 101 (SR101) is prevalently utilized for the identification of astrocytes. It has been revealed that SR101's labeling mechanism is complex and its effectiveness in labeling varies across different brain regions. Notably, the thyroid hormone transporter OATP1C1 has been identified as the SR101-uptake transporter in hippocampus and cortex, shedding light on the labeling mechanism of SR101 in these areas (Schnell et al., 2013). Additionally, SR101 has been shown to efficiently and specifically label EGFP-expressing astrocytes in the hippocampus, indicating its active transportation into these cells. The findings suggest a potential involvement of organic anion transport polypeptides in the uptake process (Schnell et al., 2012).
Glioma Research
In glioma research, SR101 has been instrumental due to its capability to differentiate astrocytic tumor cells from lymphoma cells, providing a valuable tool in studying astrocytoma. The dye labels a significant percentage of astrocytoma cells, thereby aiding in the visualization of tumor margins and potentially offering applications in clinical settings (Georges et al., 2014).
Cytotoxicity Screening
The sulforhodamine B (SRB) assay, which utilizes SR101, serves as a robust method for cell density determination. This assay, based on cellular protein content measurement, offers an efficient and cost-effective means for cytotoxicity screening of compounds, especially for adherent cells. Its high sensitivity and capacity to handle numerous samples make it a valuable tool in the field of cytotoxicity screening (Vichai & Kirtikara, 2006).
Controlled Release Delivery Systems
In the domain of controlled release delivery systems, SR101 has been utilized in the creation of supramolecular assemblies responsive to visible light. These assemblies are capable of controlled release of cargo molecules, offering new avenues in the field of drug delivery and material sciences (Knežević et al., 2011).
Drug Delivery and Skin Permeability Studies
SR101 has played a significant role in studies related to drug delivery and skin permeability. For instance, it has been used to understand lateral diffusion within human sclera, offering insights valuable for treatments requiring access to the posterior segment of the eye (Jiang et al., 2006). Furthermore, it has contributed to the understanding of microinfusion processes through hollow microneedles into the skin, paving the way for optimized drug delivery protocols (Martanto et al., 2006).
Safety And Hazards
将来の方向性
A recent study has reported the synthesis of a sulfonamide derivative of Sulforhodamine 101 (SR101) labeled with 18F, namely SR101 N-(3-[18F]Fluoropropyl) sulfonamide ([18F]2B-SRF101), as a new agent for detecting astrocytosis . This development aims to overcome the difficulties previously described with Sulforhodamine 101 cadaverine .
特性
IUPAC Name |
4-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C36H42N4O6S2/c37-14-2-1-3-15-38-47(41,42)25-12-13-26(31(22-25)48(43,44)45)32-29-20-23-8-4-16-39-18-6-10-27(33(23)39)35(29)46-36-28-11-7-19-40-17-5-9-24(34(28)40)21-30(32)36;37-14-2-1-3-15-38-47(41,42)25-12-13-31(48(43,44)45)28(22-25)32-29-20-23-8-4-16-39-18-6-10-26(33(23)39)35(29)46-36-27-11-7-19-40-17-5-9-24(34(27)40)21-30(32)36/h2*12-13,20-22,38H,1-11,14-19,37H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWCKPLSRPVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H84N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulforhodamine 101 cadaverine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
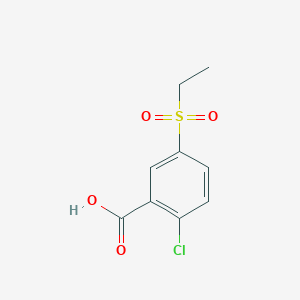
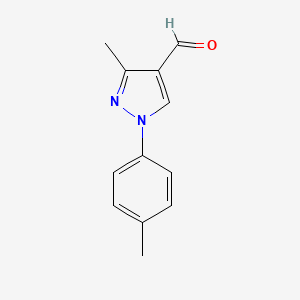
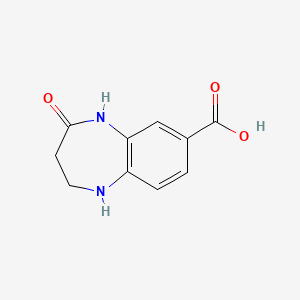
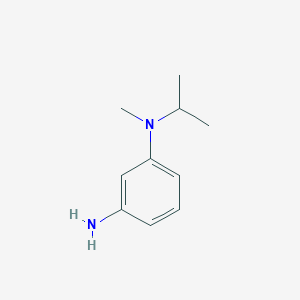
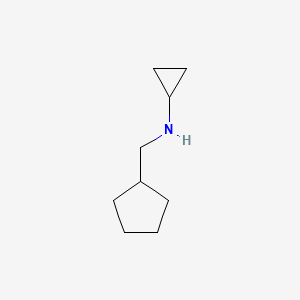
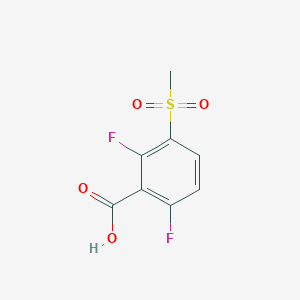
![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)
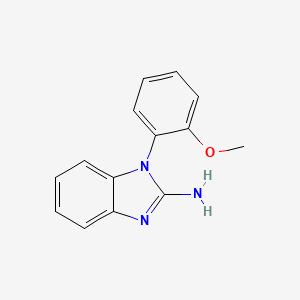
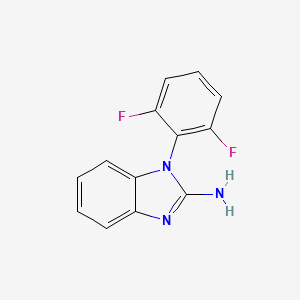
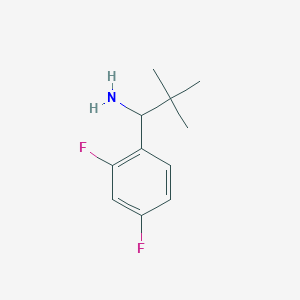
![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)